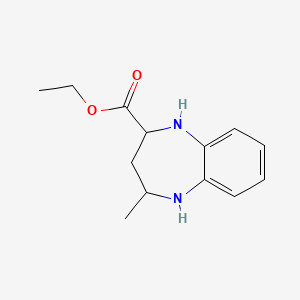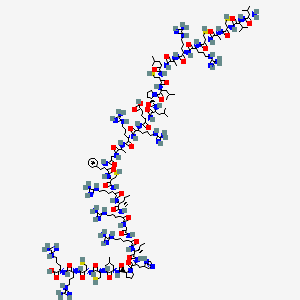
NK-1 Antagonist 1
Vue d'ensemble
Description
Neurokinin-1 (NK1) receptor antagonists are used for the prevention of acute and delayed nausea and vomiting . The NK1 receptor antagonist competitively binds to the NK1 receptor, which blocks the binding of substance P and prevents the emetic signal from being transmitted .
Synthesis Analysis
The synthesis of a spirobicyclic NK-1 receptor antagonist is described in the literature . Retrosynthetic analysis reveals an allylic halide A bearing the cyclopropoxy-substituted aryl group and a 2-phenyl-3-piperidone B . The stereochemistry in the spirobicyclic system bearing three chiral centers is initially set via a highly diastereoselective zinc-mediated coupling of the allylic bromide 23 to the optically active ketopiperidine 3 .
Molecular Structure Analysis
The antagonist binds in a narrow pocket, spanning 14 Å perpendicular to the membrane and adopting a three-layered architecture with amine-substituted triazole most extracellular, morpholine and fluorophenyl moieties in the middle, and 3,5-trifluroromethyl-benzylether at the base .
Chemical Reactions Analysis
The NK-1 receptor system plays an important role in cancer. Substance P promotes the proliferation of tumor cells, angiogenesis, and the migration of tumor cells . Tumor cells overexpress NK-1 receptors, which are involved in their viability .
Applications De Recherche Scientifique
Role in Cancer Research
NK-1 Antagonist 1 has been extensively researched for its role in cancer treatment. Research has shown that substance P, which binds to the NK-1 receptor, can induce tumor cell proliferation, angiogenesis, and migration, contributing to cancer progression. Conversely, NK-1 receptor antagonists like this compound have demonstrated the ability to inhibit these processes. They are known to suppress tumor cell proliferation, induce apoptosis in tumor cells, block tumor cell migration, and exhibit antiangiogenic properties. These findings suggest that NK-1 receptor antagonists could be potent anticancer agents and may provide a new approach to cancer treatment. For instance, the NK-1 receptor antagonist aprepitant, which is clinically used for preventing chemotherapy-induced nausea and vomiting, has shown promise in exerting antitumor actions against various human tumor cells (Muñoz & Rosso, 2010, Current medicinal chemistry; Muñoz, Martinez-Armesto, & Coveñas, 2012, Expert Opinion on Therapeutic Patents).
Potential in Treating Leukemia
Another significant area of research for this compound is its potential use in treating leukemia. Studies have found that NK-1 receptor is highly expressed in patients with acute myeloid leukemia. Blocking NK-1 receptor in these cases induces apoptosis and has antinociceptive effects, which could be beneficial for leukemia treatment. This discovery has opened up the possibility of repurposing NK-1 receptor antagonists for treating myeloid leukemia (Ge et al., 2019, Proceedings of the National Academy of Sciences of the United States of America).
Involvement in Inflammatory and Visceral Diseases
Research has also explored the potential of this compound in treating various inflammatory and visceral diseases. It has been speculated that peripheral neurokinin receptors, including the NK-1 receptor, are involved in the pathophysiology of diseases like asthma, irritable bowel syndrome, pancreatitis, and even pre-eclampsia. This makes NK-1 receptor antagonists potential therapeutic targets for these conditions. However, the efficacy of these antagonists in human clinical trials for such diseases is yet to be fully explored (Lecci & Maggi, 2003, Expert Opinion on Therapeutic Targets).
Mécanisme D'action
Safety and Hazards
The use of NK-1 receptor antagonists such as aprepitant (used in clinical practice) as antitumor agents could be a promising innovation . The value of aprepitant as an antitumor agent could be determined faster than for less well-known compounds because many studies addressing its safety and characterization have already been completed .
Orientations Futures
The NK-1 receptor may be a promising target in the treatment of cancer; NK-1 receptor antagonists could act as specific drugs against tumor cells; and these antagonists could be new candidate anti-cancer drugs . The unique attributes of CAR-NK cells offer a new avenue for therapeutic interventions, paving the way for a more effective and precise approach to cancer treatment .
Propriétés
IUPAC Name |
(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWFJDLNLZWDP-ZGNKEGEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873947-10-5 | |
| Record name | SCH-900978 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-900978 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)
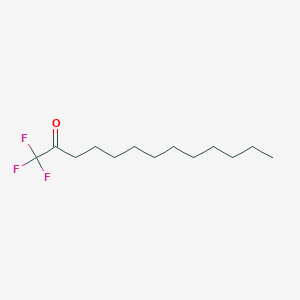
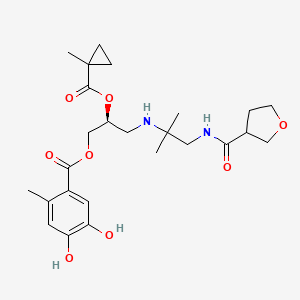
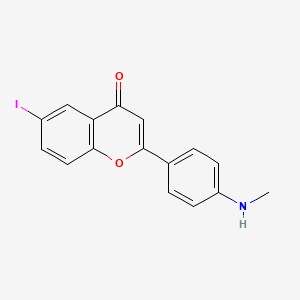

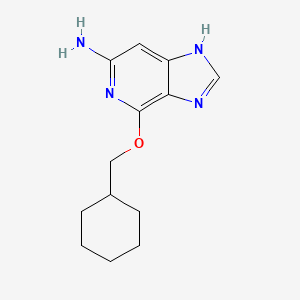
![(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine](/img/structure/B3064139.png)


